N,N-Dimethyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine
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Overview
Description
N,N-Dimethyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound features a pyrimidine ring substituted with a piperidine moiety and two methyl groups attached to the nitrogen atom, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-chloropyrimidine with piperidine in the presence of a base to form 4-(piperidin-3-ylmethyl)pyrimidine. This intermediate is then subjected to N,N-dimethylation using formaldehyde and formic acid or other methylating agents under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Known for its use in cancer treatment as a tyrosine kinase inhibitor.
Pyrido[2,3-d]pyrimidine derivatives: These compounds have shown therapeutic potential in various diseases, including cancer and inflammatory conditions.
Uniqueness: N,N-Dimethyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine moiety with a dimethylated pyrimidine ring makes it a versatile scaffold for drug development and other applications .
Properties
IUPAC Name |
N,N-dimethyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-16(2)12-14-7-5-11(15-12)8-10-4-3-6-13-9-10/h5,7,10,13H,3-4,6,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDTXZAMLUTVLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CC2CCCNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856587 |
Source
|
Record name | N,N-Dimethyl-4-[(piperidin-3-yl)methyl]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1359705-77-3 |
Source
|
Record name | N,N-Dimethyl-4-[(piperidin-3-yl)methyl]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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